5-Aminohept-6-ynoic acid 5-Aminohept-6-ynoic acid
Brand Name: Vulcanchem
CAS No.: 60625-87-8
VCID: VC19569896
InChI: InChI=1S/C7H11NO2/c1-2-6(8)4-3-5-7(9)10/h1,6H,3-5,8H2,(H,9,10)
SMILES:
Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol

5-Aminohept-6-ynoic acid

CAS No.: 60625-87-8

Cat. No.: VC19569896

Molecular Formula: C7H11NO2

Molecular Weight: 141.17 g/mol

* For research use only. Not for human or veterinary use.

5-Aminohept-6-ynoic acid - 60625-87-8

Specification

CAS No. 60625-87-8
Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
IUPAC Name 5-aminohept-6-ynoic acid
Standard InChI InChI=1S/C7H11NO2/c1-2-6(8)4-3-5-7(9)10/h1,6H,3-5,8H2,(H,9,10)
Standard InChI Key CLSRVPDEBYXVNI-UHFFFAOYSA-N
Canonical SMILES C#CC(CCCC(=O)O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

2-Aminohept-6-ynoic acid belongs to the class of γ-amino acids, with the molecular formula C₇H₁₁NO₂ and a molecular weight of 141.168 g/mol . The compound exists in enantiomeric forms due to the chiral center at the second carbon. The (S)-enantiomer, (2S)-2-amino-6-heptynoic acid, has been explicitly characterized, featuring a specific optical rotation and stereochemical configuration . The hydrochloride salt of the racemic mixture (C₇H₁₂ClNO₂) has a molecular weight of 177.63 g/mol, as confirmed by PubChem .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₁₁NO₂
Molecular Weight141.168 g/mol
Exact Mass141.079 g/mol
PSA (Polar Surface Area)63.32 Ų
LogP (Partition Coefficient)0.902
Melting/Boiling PointsNot reported

Structural Elucidation and Spectral Data

The compound’s structure includes a terminal alkyne group (C≡CH) at the sixth carbon, which confers unique reactivity in click chemistry and bioconjugation applications. Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS) data for related δ-unsaturated γ-amino acids suggest characteristic peaks for the alkyne proton (δ ~2.5 ppm in ¹H NMR) and carbonyl carbons (δ ~170 ppm in ¹³C NMR) . X-ray crystallography of analogous compounds reveals planar geometries around the amino and carboxyl groups, with bond lengths consistent with zwitterionic forms in the solid state .

Synthesis and Derivatization Strategies

Enantiodivergent Synthesis

A notable synthesis route involves the Wittig reaction of aldehydes with phosphonium ylides to introduce the alkyne moiety. For example, oxidation of diol intermediates (e.g., 11-R) with NaIO₄ generates aldehydes, which undergo Wittig olefination with ylides like [PhCH₂PPh₃]⁺Br⁻ to yield α,β-unsaturated esters . Subsequent hydrolysis and protection/deprotection steps afford the target amino acid. Enantiomeric purity is achieved using chiral auxiliaries or asymmetric catalysis, as demonstrated in the synthesis of (R)- and (S)-configured analogs .

Hydrochloride Salt Formation

The hydrochloride salt (CAS: 2243503-35-5) is prepared by treating the free base with hydrochloric acid, yielding a crystalline solid with improved solubility in polar solvents . The salt’s structure, confirmed via X-ray diffraction, shows ionic interactions between the protonated amino group and chloride counterion .

Physicochemical and Computational Analysis

Solubility and Stability

The free acid exhibits limited aqueous solubility due to its hydrophobic alkyne tail, while the hydrochloride salt shows enhanced solubility in water and methanol . Stability studies indicate susceptibility to oxidative degradation at the alkyne group under strong oxidizing conditions, necessitating storage in inert atmospheres.

Computational Predictions

Density Functional Theory (DFT) calculations predict a folded conformation in solution, driven by intramolecular hydrogen bonding between the amino and carboxyl groups. The alkyne moiety’s electron-withdrawing nature slightly reduces the basicity of the amino group (predicted pKa ~8.2) compared to linear γ-amino acids .

Industrial and Research Applications

Bioconjugation and Proteomics

The alkyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioorthogonal chemistry. This reactivity facilitates site-specific labeling of proteins or glycans in live cells, as demonstrated with similar alkyne-tagged amino acids .

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